molecular formula C14H12N2O5S B2729255 4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide CAS No. 896348-45-1

4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide

Cat. No. B2729255
CAS RN: 896348-45-1
M. Wt: 320.32
InChI Key: PLADXSJTKFOINS-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multi-step process involving several chemical reactions. MNBA has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Chemical Properties

4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide is a compound involved in the synthesis of novel chemical entities with potential biological activities. It has been used as an intermediate in the synthesis of acridine and bis-acridine sulfonamides, which exhibit inhibitory activity against carbonic anhydrase isoforms, highlighting its relevance in the development of inhibitors for this enzyme involved in various physiological and pathological processes (Ulus et al., 2013). Furthermore, its structural and spectroscopic properties have been extensively studied, including its electrochemical behavior, which provides insights into its reactivity and potential applications in various chemical syntheses (Gowda, Foro, & Fuess, 2007).

Role in Carbonic Anhydrase Inhibition

Research indicates that derivatives of 4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide, particularly those modified to contain acridine or bis-acridine units, are potent inhibitors of carbonic anhydrase isoforms II and VII. This activity suggests their potential utility in designing therapeutic agents targeting disorders related to aberrant carbonic anhydrase activity, such as glaucoma, epilepsy, and certain cancers, further emphasizing the compound's significance in medicinal chemistry (Ulus et al., 2013).

Applications in Material Science

Additionally, the compound has been implicated in the synthesis of novel polymeric materials. For instance, it has been involved in the preparation of diamines with built-in sulfone, ether, and amide structures, which are then used to synthesize polyimides characterized by their thermal stability and potential applications in high-performance materials (Mehdipour-Ataei et al., 2004). This aspect underlines the compound's versatility, not only in the realm of pharmaceuticals but also in the development of advanced materials with specific properties.

Electrosynthesis and Environmental Applications

The compound's derivatives have also been examined for their electrosynthetic applications, showcasing the versatility of its sulfone group in facilitating various chemical transformations. This includes its role in the synthesis of sulfonamide derivatives, demonstrating its utility in green chemistry and potentially in environmental remediation technologies (Khazalpour & Nematollahi, 2015).

properties

IUPAC Name

4-methylsulfonyl-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-22(20,21)13-7-5-10(6-8-13)14(17)15-11-3-2-4-12(9-11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLADXSJTKFOINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide

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